Aziridino-dap
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Overview
Description
Aziridino-dap is a compound known for its potent inhibitory effects on diaminopimelic acid epimerase. This compound is a product of the spontaneous hydrolysis of alpha-(halomethyl)diaminopimelic acids
Preparation Methods
The synthesis of Aziridino-dap involves several steps. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridines formed are the kinetically favored cyclization products and can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization . This process provides a broad range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest for biological and foldameric applications .
Chemical Reactions Analysis
Aziridino-dap undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophiles such as carbon, sulfur, oxygen, and nitrogen . The major products formed from these reactions are functionalized azaheterocycles, which are biologically important constrained amino acid derivatives .
Scientific Research Applications
This compound has several scientific research applications. It is an irreversible inhibitor and substrate mimic of diaminopimelate epimerase, a key enzyme for the biosynthesis of lysine in plants . Its unique structure makes it a valuable tool in studying enzyme mechanisms and developing new inhibitors for therapeutic purposes .
Mechanism of Action
The mechanism of action of Aziridino-dap involves its interaction with diaminopimelic acid epimerase. It acts as an irreversible inhibitor by binding to the enzyme and preventing its normal function . This inhibition disrupts the biosynthesis of lysine, which is essential for the growth and development of plants .
Comparison with Similar Compounds
Aziridino-dap is unique compared to other similar compounds due to its potent inhibitory effects on diaminopimelic acid epimerase. Similar compounds include other aziridine-2-carboxylic acid derivatives, which also exhibit biological activity and are used in various scientific applications . the specific structure of this compound provides it with unique properties that make it particularly effective as an enzyme inhibitor .
Properties
CAS No. |
125509-89-9 |
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Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c9-5(6(11)12)2-1-3-8(4-10-8)7(13)14/h5,10H,1-4,9H2,(H,11,12)(H,13,14) |
InChI Key |
PZLRXNWCQLUSBF-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
Synonyms |
2-(4-amino-4-carboxybutyl)-2-aziridinecarboxylic acid aziridino-DAP |
Origin of Product |
United States |
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